n-[1-(1h-Indol-3-yl)ethyl]propan-2-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-[1-(1h-Indol-3-yl)ethyl]propan-2-amine typically involves the reaction between tryptamine and a suitable alkylating agent. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the coupling between tryptamine and a carboxylic acid derivative . The reaction conditions often include the use of an organic solvent such as dichloromethane (CH₂Cl₂) and may require mild heating to achieve optimal yields.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
n-[1-(1h-Indol-3-yl)ethyl]propan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
n-[1-(1h-Indol-3-yl)ethyl]propan-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Mechanism of Action
The mechanism of action of n-[1-(1h-Indol-3-yl)ethyl]propan-2-amine involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to serotonin receptors in the brain, modulating the release and uptake of neurotransmitters such as serotonin, dopamine, and norepinephrine . This interaction can influence mood, cognition, and behavior, making it a potential candidate for the treatment of psychiatric disorders.
Comparison with Similar Compounds
Similar Compounds
Tryptamine: A naturally occurring compound with a similar structure, known for its role in neurotransmission.
Serotonin: A neurotransmitter derived from tryptamine, involved in regulating mood, appetite, and sleep.
Psilocybin: A naturally occurring psychedelic compound found in certain mushrooms, structurally related to tryptamine.
Uniqueness
n-[1-(1h-Indol-3-yl)ethyl]propan-2-amine is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other indole derivatives.
Properties
CAS No. |
20851-21-2 |
---|---|
Molecular Formula |
C13H18N2 |
Molecular Weight |
202.30 g/mol |
IUPAC Name |
N-[1-(1H-indol-3-yl)ethyl]propan-2-amine |
InChI |
InChI=1S/C13H18N2/c1-9(2)15-10(3)12-8-14-13-7-5-4-6-11(12)13/h4-10,14-15H,1-3H3 |
InChI Key |
XQWQVJRSFNDGOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C)C1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
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